molecular formula C10H11ClO4S B1517897 Ethyl 3-(chlorosulfonyl)-4-methylbenzoate CAS No. 924871-96-5

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate

Cat. No.: B1517897
CAS No.: 924871-96-5
M. Wt: 262.71 g/mol
InChI Key: MBXNHYWLMGGEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate: is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of benzoic acid where a chlorosulfonyl group is attached to the benzene ring at the 3-position and an ethyl ester group is attached at the carboxyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylbenzoic acid as the starting material.

  • Chlorosulfonylation Reaction: The 4-methylbenzoic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the benzene ring.

  • Esterification: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is then esterified with ethanol to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Sulfonic acids and their derivatives.

  • Substitution Products: Amides, esters, and other substituted benzoates.

Scientific Research Applications

Chemistry: Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(chlorosulfonyl)-4-methylbenzoate exerts its effects depends on the specific application. In biochemical research, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-(chlorosulfonyl)propanoate: A related compound with a shorter carbon chain.

  • Ethyl 3-(chlorosulfonyl)isonicotinate: Another chlorosulfonyl derivative with a different aromatic ring structure.

Uniqueness: Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.

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Properties

IUPAC Name

ethyl 3-chlorosulfonyl-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNHYWLMGGEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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